Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Medicinal Chemistry SAR Physicochemical Properties

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ester characterized by a heptanoate chain bearing a terminal ketone and an ethyl ester group, with a 2-fluorophenyl substituent at the 7-position. It is primarily utilized as a research chemical and a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C15H19FO3
Molecular Weight 266.31 g/mol
CAS No. 898753-41-8
Cat. No. B1327804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2-fluorophenyl)-7-oxoheptanoate
CAS898753-41-8
Molecular FormulaC15H19FO3
Molecular Weight266.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC=CC=C1F
InChIInChI=1S/C15H19FO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
InChIKeyUPZMVUFMKDOWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS 898753-41-8) Procurement Guide: A Synthetic Intermediate with a Differentiated 2-Fluoro Motif


Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ester characterized by a heptanoate chain bearing a terminal ketone and an ethyl ester group, with a 2-fluorophenyl substituent at the 7-position . It is primarily utilized as a research chemical and a versatile synthetic intermediate in medicinal chemistry . Its molecular formula is C15H19FO3, with a molecular weight of 266.31 g/mol .

The Procurement Risk of Undifferentiated 'Fluorophenyl-oxoheptanoate' Analogs


The position of the fluorine atom on the phenyl ring is a critical determinant of molecular properties. Compounds within the 'fluorophenyl-7-oxoheptanoate' class, such as the 2-fluoro, 3-fluoro, and 4-fluoro regioisomers, are not interchangeable [1]. The ortho (2-), meta (3-), and para (4-) fluorine substitution patterns lead to distinct electronic distributions and steric profiles, which in turn can dramatically alter a compound's binding affinity to biological targets, its metabolic stability, and its suitability as a synthetic intermediate for specific downstream chemistry [2]. Furthermore, substitution of the ethyl ester for the free carboxylic acid or a more complex halogenated analog (e.g., 2-chloro-6-fluoro) results in compounds with significantly different physical and chemical properties, making generic substitution a high-risk approach for ensuring experimental reproducibility .

Quantitative Evidence for Differentiating Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS 898753-41-8)


Ortho-Substitution: Physicochemical Differentiation from 3- and 4-Fluoro Regioisomers

The 2-fluoro (ortho) substitution on the phenyl ring of ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (C15H19FO3, MW: 266.31) confers a distinct molecular geometry and electronic profile compared to its 3-fluoro (meta) and 4-fluoro (para) regioisomers . While all three share an identical molecular formula and weight, the ortho-fluoro group creates a unique steric environment around the ketone moiety, which is not present in the meta or para analogs [1]. This is reflected in the different InChIKeys and SMILES strings for each regioisomer, confirming they are distinct chemical entities with unique 3D conformations .

Medicinal Chemistry SAR Physicochemical Properties

Differentiation by Functional Group: Ethyl Ester vs. Carboxylic Acid Form

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (C15H19FO3, MW: 266.31) is the ethyl ester prodrug or protected form of the corresponding carboxylic acid, 7-(2-fluorophenyl)-7-oxoheptanoic acid (C13H15FO3, MW: 238.25) . The ester form is significantly more lipophilic (as indicated by a higher calculated XLogP3 for analogous compounds) and thus possesses different solubility and membrane permeability characteristics compared to the free acid [1]. In synthetic applications, the ethyl ester serves as a protected carboxyl group, allowing for chemoselective transformations at the ketone moiety that would be impossible with the free acid .

Synthetic Chemistry Intermediate Prodrug

Vendor-Specified Purity: A Key Differentiator for Reproducible Research

Commercial availability of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS 898753-41-8) varies by supplier, with reported minimum purity specifications ranging from 95% to 97% . This variance is a critical procurement consideration, as the presence and nature of the unspecified 3-5% impurities can significantly impact the outcome of sensitive biological assays or the yield of a subsequent synthetic step . Selecting a vendor that provides a higher purity specification and a certificate of analysis (CoA) is a tangible means of reducing experimental variability.

Quality Control Reproducibility Procurement

Recommended Applications for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS 898753-41-8)


A Preferred Intermediate for Ortho-Substituted Fluorophenyl SAR Libraries

Medicinal chemists developing structure-activity relationship (SAR) libraries around a fluorophenylketone scaffold should select ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS 898753-41-8) as a key building block to specifically explore the steric and electronic contributions of an ortho-fluorine substitution . Its distinct physicochemical profile, as established by its unique SMILES and InChIKey identifiers compared to meta- and para-analogs, makes it the required starting material for generating compound sets where the 2-fluoro motif is a critical design element [1].

A Protected Ketone for Chemoselective Transformations

Synthetic chemists requiring a bifunctional intermediate with a reactive ketone and a protected carboxylic acid should prioritize ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. The ethyl ester functionality allows for transformations at the 7-keto group (e.g., reductions, Grignard additions, or reductive aminations) while the carboxyl terminus remains inert, a synthetic advantage not afforded by the corresponding free acid . This compound is therefore ideal for multi-step syntheses targeting more complex molecules.

High-Reproducibility Research Requiring a Defined Purity Grade

Laboratories conducting sensitive biological assays (e.g., P2X7 receptor antagonism studies [2]) or precise kinetic analyses should procure ethyl 7-(2-fluorophenyl)-7-oxoheptanoate from a vendor specifying a purity of ≥97% and providing a certificate of analysis (CoA) . This ensures a higher level of starting material quality and minimizes the risk of off-target effects or data variability introduced by unknown impurities that may be present in lower-grade (e.g., 95% purity) material .

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